An In-depth Technical Guide on 6-O-Nicotinoylbarbatin C: Natural Source and Occurrence
An In-depth Technical Guide on 6-O-Nicotinoylbarbatin C: Natural Source and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid compound that has been isolated from Coleus barbatus, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the natural source, occurrence, and chemistry of 6-O-Nicotinoylbarbatin C. While specific quantitative data on its abundance and detailed experimental protocols for its isolation remain to be fully publicly documented, this guide synthesizes the available information on related compounds from Coleus barbatus to provide a foundational understanding for researchers. This document also explores the broader context of the diverse diterpenoids found in this plant genus and highlights the need for further investigation into the specific biological activities and potential therapeutic applications of 6-O-Nicotinoylbarbatin C.
Introduction
The genus Coleus, recently segregated from Plectranthus, is a member of the Lamiaceae family and is renowned for its production of a wide array of bioactive secondary metabolites[1]. A prominent species within this genus is Coleus barbatus (Benth.) A.J.Paton, also known by its synonyms Plectranthus barbatus Andr. and Coleus forskohlii Briq.[2]. This plant is a significant source of diterpenoids, complex chemical entities that have garnered considerable interest in the scientific community for their diverse pharmacological activities[2][3][4].
Among the myriad of compounds isolated from Coleus barbatus, 6-O-Nicotinoylbarbatin C stands out as a unique diterpenoid derivative. Its structure is characterized by a complex carbon skeleton, a feature common to many diterpenes from this genus, further modified with a nicotinoyl group. This guide aims to consolidate the current knowledge on the natural sourcing and occurrence of this specific molecule.
Natural Source and Occurrence
The primary and thus far only known natural source of 6-O-Nicotinoylbarbatin C is the plant species Coleus barbatus. This perennial herb is native to subtropical and tropical regions of Africa, Asia, and Australia and has been a cornerstone of traditional medicine systems, including Ayurveda[2].
Coleus barbatus is a rich reservoir of diterpenoids, which can be broadly classified into two major groups: abietanes and labdanes[5]. The chemical diversity within these groups is vast, with numerous derivatives being isolated and characterized over several decades of research[3][4][6]. 6-O-Nicotinoylbarbatin C belongs to this diverse family of compounds.
While the presence of 6-O-Nicotinoylbarbatin C in Coleus barbatus has been established, specific details regarding its distribution within the plant (e.g., roots, leaves, stems) and its concentration are not yet widely available in the public domain. Further quantitative studies are necessary to determine the yield of this compound from its natural source.
Table 1: Chemical Identity of 6-O-Nicotinoylbarbatin C
| Property | Value |
| Chemical Name | 6-O-Nicotinoylbarbatin C |
| CAS Number | 1015776-92-7 |
| Molecular Formula | C₂₆H₃₁NO₆ |
| Compound Class | Diterpenoid |
Methodologies for Isolation and Characterization
General Experimental Workflow for Diterpenoid Isolation from Coleus barbatus
The isolation of diterpenoids from Coleus barbatus typically involves a multi-step process encompassing extraction, fractionation, and chromatography.
Caption: Generalized workflow for the isolation of diterpenoids from Coleus barbatus.
Key Experimental Steps
-
Plant Material Collection and Preparation: The plant material, such as the aerial parts or roots of Coleus barbatus, is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to extraction with organic solvents of increasing polarity. Solvents like chloroform, ethyl acetate, and n-butanol have been successfully used to extract diterpenoids from Coleus species[7].
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient elution system with solvents such as hexane, ethyl acetate, and methanol (B129727) is typically employed to separate the complex mixture into fractions of varying polarity.
-
Purification: The fractions containing the diterpenoids of interest are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds in a pure form.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS)[6].
Biological Activity and Signaling Pathways
To date, there is a lack of specific studies in the public domain detailing the biological activities and the underlying signaling pathways of 6-O-Nicotinoylbarbatin C. However, the nicotinoyl moiety of the molecule suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to be involved in a multitude of physiological processes. Furthermore, various diterpenoids isolated from Coleus barbatus have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities[8][9][10][11][12][13][14][15][16][17][18][19][20].
Given the structural relationship of 6-O-Nicotinoylbarbatin C to other bioactive diterpenoids from the same plant, it is plausible that it may also possess interesting pharmacological properties. Future research should focus on evaluating its activity in various biological assays to uncover its therapeutic potential.
Hypothetical Signaling Pathway Involvement
Based on the nicotinoyl structural component, a logical starting point for investigating the mechanism of action of 6-O-Nicotinoylbarbatin C would be its potential interaction with nicotinic acetylcholine receptors and their downstream signaling cascades.
Caption: A hypothetical signaling pathway for 6-O-Nicotinoylbarbatin C.
Future Directions
The discovery of 6-O-Nicotinoylbarbatin C in Coleus barbatus opens up new avenues for research in natural product chemistry and drug discovery. The following are key areas that warrant further investigation:
-
Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, LC-MS) to quantify the content of 6-O-Nicotinoylbarbatin C in different parts of Coleus barbatus and in various geographical locations.
-
Total Synthesis: The chemical synthesis of 6-O-Nicotinoylbarbatin C would provide a sustainable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies[21][22][23].
-
Pharmacological Screening: A comprehensive screening of 6-O-Nicotinoylbarbatin C for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects, is essential to uncover its therapeutic potential[8][9][10][11][12][13][14][15][16][17][18][19][20][24].
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which 6-O-Nicotinoylbarbatin C exerts its biological effects.
Conclusion
6-O-Nicotinoylbarbatin C is a fascinating diterpenoid found in the medicinally important plant Coleus barbatus. While its discovery adds to the rich chemical diversity of this species, a significant knowledge gap remains regarding its quantitative occurrence, detailed isolation protocols, and specific biological functions. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining critical areas for future research. The unique chemical structure of 6-O-Nicotinoylbarbatin C, combining a complex diterpene core with a nicotinoyl moiety, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.
References
- 1. Differences in diterpenoid diversity reveal new evidence for separating the genus Coleus from Plectranthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Anti-HIV diterpenes from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Composition, and Antioxidant and Antimicrobial Activities of Essential Oil of Phyllostachys heterocycla cv. Pubescens Varieties from China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
